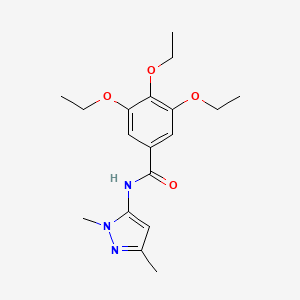
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide, commonly known as FMPP, is an organic compound that has a wide range of applications in organic synthesis. FMPP is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in a variety of reactions. FMPP is a versatile compound with many potential uses.
Applications De Recherche Scientifique
FMPP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, FMPP has been used in the synthesis of a variety of organic compounds, such as polymers and monomers. Additionally, FMPP has been used in the synthesis of a variety of catalysts, such as Lewis acids and Brønsted acids.
Mécanisme D'action
The mechanism of action of FMPP is not completely understood, however, it is believed to involve a number of different steps. First, the Grignard reagent reacts with the alkyl halide to form an alkyl halide. This reaction is then followed by a reaction with an acid to form the desired product. Additionally, FMPP can be synthesized through the use of an oxazaborolidine reaction, in which an alkyl halide is reacted with an oxazaborolidine reagent to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPP are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds. For example, FMPP has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, FMPP has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FMPP in laboratory experiments include its versatility and its ability to be used in a variety of reactions. Additionally, FMPP is relatively inexpensive and can be obtained from a variety of sources. The limitations of using FMPP in laboratory experiments include its low solubility in water and its potential to cause skin and eye irritation.
Orientations Futures
The potential future directions for FMPP include further development of its applications in organic synthesis. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential uses. Additionally, further research into its potential applications in the synthesis of catalysts, such as Lewis acids and Brønsted acids, is needed. Additionally, further research into its potential applications in the synthesis of polymers and monomers is needed. Finally, further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes is needed.
Méthodes De Synthèse
FMPP can be synthesized through a variety of methods. The most common method is the use of a Grignard reaction, in which an alkyl halide is reacted with a Grignard reagent to form an alkyl halide. This reaction is then followed by a reaction with an acid to form the desired product. Additionally, FMPP can be synthesized through the use of an oxazaborolidine reaction, in which an alkyl halide is reacted with an oxazaborolidine reagent to form the desired product.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPAQLEUQKAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6529677.png)




![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)
![1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6529732.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B6529746.png)

![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)